molecular formula C9H8N2O3 B13318554 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

Cat. No.: B13318554
M. Wt: 192.17 g/mol
InChI Key: ODCQXSIWOIKKQB-UHFFFAOYSA-N
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Description

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 This compound is known for its unique structure, which includes a pyridine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 6th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid as the core structure.

    Substitution Reaction: The prop-2-yn-1-yloxy group is introduced through a nucleophilic substitution reaction using propargyl alcohol and a suitable leaving group.

    Amination: The amino group is introduced at the 6th position of the pyridine ring through an amination reaction, often using ammonia or an amine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl alcohol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials and chemical probes for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A clickable amino acid derivative used for site-specific incorporation into recombinant proteins.

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for UV light-induced covalent modification of biological targets.

Uniqueness

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-(prop-2-ynoxyamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-6-14-11-8-5-3-4-7(10-8)9(12)13/h1,3-5H,6H2,(H,10,11)(H,12,13)

InChI Key

ODCQXSIWOIKKQB-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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